![molecular formula C8H6ClNO2 B12865130 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound characterized by the presence of a chloromethyl group and a hydroxyl group on a benzo[d]oxazole ring. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuroprotection. The structural features of this compound suggest diverse biological activities, which are explored in various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Chloromethyl Group: Enhances reactivity and may influence biological interactions.
- Hydroxyl Group: Known to participate in hydrogen bonding, potentially affecting the compound's solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with a benzo[d]oxazole structure, including this compound, exhibit significant anticancer activity. Key findings include:
- Inhibition of Tubulin Polymerization: Studies have shown that derivatives can bind to tubulin and inhibit its polymerization at submicromolar concentrations, suggesting potential applications in cancer therapy.
- Mechanism of Action: The ability to interfere with microtubule dynamics is crucial for cell division, making these compounds potential candidates for targeting cancer cell proliferation.
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Potential anti-cancer activity | High reactivity due to chloromethyl group |
2-Methyl-4,5-diphenyloxazole | Anticancer activity | Methyl group instead of chloromethyl |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of similar benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cells:
- Experimental Evidence: Compounds synthesized from benzo[d]oxazole structures have been shown to reduce neurotoxicity and increase cell viability in PC12 cells exposed to β-amyloid .
- Mechanistic Insights: These compounds promote phosphorylation of key proteins involved in neuronal survival, such as Akt and GSK-3β, while decreasing pro-inflammatory markers like NF-κB .
Case Studies
Several case studies have been published that illustrate the biological activities of this compound:
-
Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxicity of this compound against various cancer cell lines.
- Results: The compound demonstrated significant growth inhibition in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines with IC50 values comparable to standard chemotherapeutics.
- Neuroprotection Against Aβ Toxicity:
Comparative Analysis
The following table summarizes the biological activities and characteristics of selected compounds related to this compound:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Anticancer; Neuroprotective | Varies by study | High reactivity |
2-Methyl-4,5-diphenyloxazole | Anticancer | Not specified | Methyl substitution |
Compound 5c (related derivative) | Neuroprotective | < 1.25 | Effective against Aβ toxicity |
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
DHZHGFQDMKKOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CCl |
Origin of Product |
United States |
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